

Spectroscopic Characterization of Diethyl 2,3-diphenylbutanedioate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl 2,3-diphenylbutanedioate

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This technical guide provides a comprehensive overview of the spectroscopic properties of **Diethyl 2,3-diphenylbutanedioate**. Due to the limited availability of specific experimental spectra in public databases, this document focuses on the predicted spectroscopic data for its diastereomers, the meso and the racemic (dl) forms, based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Stereoisomerism

Diethyl 2,3-diphenylbutanedioate, also known as diethyl 2,3-diphenylsuccinate, is a diester with the chemical formula $C_{20}H_{22}O_4$ and a molecular weight of 326.39 g/mol. The molecule contains two chiral centers at the C2 and C3 positions, giving rise to three stereoisomers: a meso compound [(2R,3S)-**diethyl 2,3-diphenylbutanedioate**] and a pair of enantiomers, (2R,3R)- and (2S,3S)-**diethyl 2,3-diphenylbutanedioate**, which exist as a racemic mixture (dl). The different spatial arrangements of the phenyl and ethoxycarbonyl groups in these diastereomers result in distinct spectroscopic signatures, particularly in NMR spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for the meso and dl isomers of **Diethyl 2,3-diphenylbutanedioate**. These predictions are based on the analysis of similar structures and established spectroscopic correlation tables.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Assignment	Predicted Chemical Shift (δ , ppm) - meso isomer	Predicted Chemical Shift (δ , ppm) - dl isomer	Multiplicity	Coupling Constant (J, Hz)
Phenyl-H	7.20 - 7.40	7.10 - 7.30	m	-
Methine-H (C2, C3)	~3.80	~3.95	s	-
Methylene-H (-OCH ₂ CH ₃)	3.90 - 4.10	3.80 - 4.00	q	~7.1
Methyl-H (-OCH ₂ CH ₃)	0.90 - 1.10	0.80 - 1.00	t	~7.1

Note: The chemical shifts of the methine protons are expected to be singlets due to the magnetic equivalence of the two protons in the meso isomer and the C_2 symmetry of the dl enantiomers. Subtle differences in the chemical shifts of the phenyl and ester protons are anticipated between the two diastereomers due to their different magnetic environments.

Table 2: Predicted ^{13}C NMR Spectroscopic Data (CDCl_3 , 100 MHz)

Assignment	Predicted Chemical Shift (δ , ppm) - meso isomer	Predicted Chemical Shift (δ , ppm) - dl isomer
Carbonyl-C (C=O)	171 - 173	172 - 174
Quaternary Phenyl-C	138 - 140	139 - 141
Phenyl-C (CH)	127 - 129	127 - 129
Methine-C (C2, C3)	55 - 58	56 - 59
Methylene-C (-OCH ₂)	60 - 62	61 - 63
Methyl-C (-CH ₃)	13 - 15	13 - 15

Note: Due to the symmetry in both the meso and dl isomers, the number of distinct carbon signals will be less than the total number of carbon atoms in the molecule.

Table 3: Predicted Infrared (IR) Absorption Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Mode
C=O (Ester)	1730 - 1750	Stretch
C-O (Ester)	1150 - 1250	Stretch
C-H (Aromatic)	3030 - 3100	Stretch
C=C (Aromatic)	1450 - 1600	Stretch
C-H (Aliphatic)	2850 - 3000	Stretch

Note: The IR spectra of the diastereomers are expected to be very similar, with minor differences in the fingerprint region (below 1500 cm⁻¹) that could potentially be used for differentiation.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/z	Proposed Fragment Ion
326	[M] ⁺ (Molecular Ion)
281	[M - OCH ₂ CH ₃] ⁺
253	[M - COOCH ₂ CH ₃] ⁺
163	[C ₆ H ₅ CHCO] ⁺
105	[C ₆ H ₅ CO] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺

Note: The fragmentation pattern is predicted to be similar for both diastereomers under standard electron ionization (EI) conditions.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of **Diethyl 2,3-diphenylbutanedioate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of the **Diethyl 2,3-diphenylbutanedioate** sample for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6) in a clean, dry vial.[\[1\]](#)
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[\[2\]](#)
 - Filter the solution if any particulate matter is present to avoid interfering with the magnetic field homogeneity.[\[1\]](#)
 - Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[\[1\]](#)
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Thin Film Method for Solids):
 - Dissolve a small amount (a few milligrams) of **Diethyl 2,3-diphenylbutanedioate** in a volatile organic solvent (e.g., dichloromethane or acetone).[\[3\]](#)[\[4\]](#)
 - Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[\[3\]](#)
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[\[3\]](#)
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

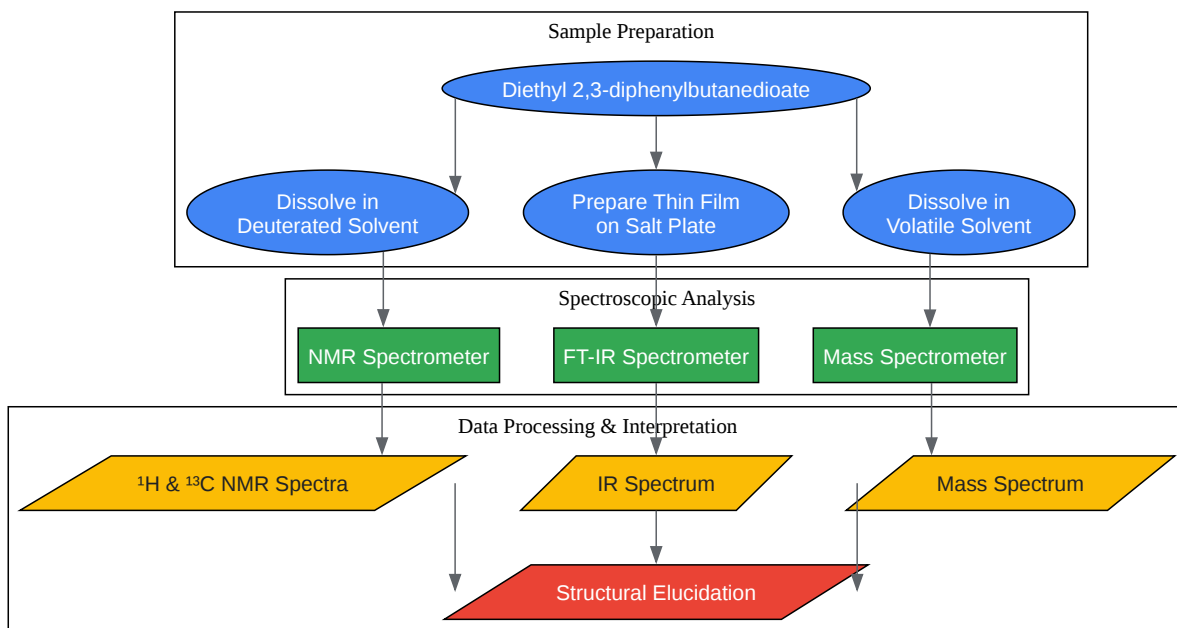
Mass Spectrometry (MS)

- Sample Preparation (for Electron Ionization - EI):
 - Prepare a dilute solution of the **Diethyl 2,3-diphenylbutanedioate** sample in a volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) at a concentration of approximately 10-100 $\mu\text{g/mL}$.[\[5\]](#)

- If necessary, filter the solution to remove any particulate matter.^[5]
- Data Acquisition:
 - Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through the injector of a gas chromatograph (GC-MS).
 - In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[6]^[7]
 - The resulting positive ions are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).^[7]
 - The detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Diethyl 2,3-diphenylbutanedioate**.



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Caption: General workflow for spectroscopic analysis.

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